2-Hydroxyethyl oleate

Descripción

Contextual Significance of Fatty Acid Esters in Interdisciplinary Research

Fatty acid esters (FAEs) are a broad class of molecules that hold significant importance across numerous scientific and industrial domains. These esters, derived from the reaction of a fatty acid with an alcohol, exhibit a wide range of physicochemical properties that are dictated by the nature of their constituent parts. mdpi.com This versatility has led to their application in diverse fields.

In the energy sector, fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) are the primary components of biodiesel, an alternative to petroleum-based diesel fuel derived from renewable resources like vegetable oils and animal fats. mdpi.comsrce.hr The pursuit of more sustainable energy sources continues to drive research into the production and optimization of these biofuels. uni-muenster.de Beyond fuel, FAEs are extensively studied and used as bio-lubricants, offering a biodegradable alternative to conventional mineral oil-based lubricants. mdpi.com The specific fatty acid and alcohol used in their synthesis significantly influence their viscosity, low-temperature behavior, and oxidative stability, allowing for the tailoring of lubricants for specific applications. mdpi.com

Within the realm of materials science, FAEs serve as precursors for polymers and surfactants. researchgate.net In the cosmetics and personal care industries, FAEs are valued as emollients, emulsifiers, and texturizing agents in products like creams and lotions. researchgate.netunife.it

In biological systems, certain fatty acid esters, particularly fatty acid ethanolamides (FAEs), act as crucial endogenous lipid signaling molecules. This family includes well-studied compounds like the endocannabinoid anandamide (B1667382), the anti-inflammatory mediator palmitoylethanolamide (B50096) (PEA), and the satiety-regulating molecule oleoylethanolamide (OEA). nih.goviqs.edufrontiersin.org These molecules participate in a wide array of physiological processes, including pain, inflammation, appetite, and neuroprotection, making them a major focus of pharmacological and biochemical research. nih.govfrontiersin.orgresearchgate.net The study of these naturally occurring esters provides a framework for investigating the potential biological activities of other structurally related FAEs.

Evolution of Research on 2-Hydroxyethyl Oleate (B1233923) and Analogues

Research into 2-hydroxyethyl oleate is part of a broader investigation into fatty acid esters and their derivatives. Historically, much of the focus has been on related compounds, the N-acylethanolamines (NAEs), which are amides rather than esters but share the ethanolamine (B43304) head group. The discovery of anandamide as an endogenous cannabinoid receptor ligand in the early 1990s was a landmark event, sparking immense interest in the biological roles of this class of lipid mediators. mdpi.com

Subsequent research identified other NAEs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), and elucidated their functions in satiety, inflammation, and pain modulation, often acting through non-cannabinoid receptors like PPAR-α. frontiersin.orgfrontiersin.org OEA, the amide analogue of this compound, is known to be synthesized in the gut in response to feeding and acts as a signal of satiety. cvresearch.info The extensive study of these NAEs, their biosynthesis, degradation by enzymes like fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), and their physiological effects has created a deep knowledge base. iqs.edufrontiersin.orgmdpi.com

This understanding of fatty acid ethanolamides has informed the study of structurally similar esters. Research into this compound and its isomers has often been driven by their industrial applications. For instance, its properties as a surfactant and emulsifier are well-documented. ontosight.ai More recently, research has explored the synthesis and application of related compounds as bio-additives for lubricants. The synthesis of 2-hydroxyethyl esters from sources like castor oil has been investigated to improve the lubricity of fuels. ugm.ac.id

Furthermore, ionic liquid analogues such as (2-hydroxyethyl)ammonium oleate have been studied for their tribological performance, demonstrating significant friction and wear reduction in metal-on-metal contacts. mdpi.com This highlights a research trajectory focused on leveraging the oleic acid backbone and the functional hydroxyl group for advanced material applications. While the biological activities of this compound itself are not as extensively characterized as its amide counterparts, the profound biological roles of OEA suggest a compelling area for future investigation into the metabolism and potential signaling functions of its ester analogue. smolecule.com

Scope and Research Imperatives for this compound

The current scope of research on this compound is primarily centered on its physicochemical properties and their application in various industries. Its role as a non-ionic surfactant, emollient, and emulsifier is well-established, leading to its use in cosmetics, pharmaceuticals as an excipient, and the food industry. ontosight.ai Additionally, its potential as a biodegradable lubricant and a component in the synthesis of polymers represents a significant area of materials science research. guidechem.comsmolecule.com

A primary research imperative is the optimization of its synthesis. While traditional chemical synthesis involves the esterification of oleic acid and ethylene (B1197577) glycol with an acid or base catalyst, there is growing interest in enzymatic synthesis routes. ontosight.aismolecule.com The use of lipases, such as those from Candida antarctica, offers a more environmentally friendly process under milder conditions, potentially yielding a purer product with fewer by-products. researchgate.netunife.it Research into optimizing reaction conditions, such as temperature, substrate molar ratios, and enzyme concentration, is crucial for making this "green" synthesis viable on an industrial scale. unife.it

A significant gap and therefore a key imperative for future research is the comprehensive investigation of the biological activities and metabolic fate of this compound. Studies on its biological activity suggest it is involved in metabolic pathways related to oleate β-oxidation. smolecule.com Given its structural similarity to oleoylethanolamide (OEA), a well-known anorexic lipid mediator, it is critical to explore whether this compound can interact with similar biological targets or serve as a precursor or metabolite of OEA. frontiersin.orgcvresearch.info Research is needed to determine its interaction with key metabolic enzymes and receptors to understand its potential physiological roles. smolecule.com

Further research should also focus on its application as a functional ingredient. For example, its amphiphilic nature makes it a candidate for use in drug delivery systems, potentially enhancing the solubility and bioavailability of hydrophobic active compounds. Exploring its interactions with biological membranes and its influence on their properties could open new avenues in pharmaceutical formulation.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | 2-hydroxyethyl (9Z)-octadec-9-enoate | nih.gov |

| Synonyms | Ethylene glycol monooleate, Glycol oleate | ontosight.ainih.gov |

| CAS Number | 4500-01-0 | guidechem.comchemicalbook.com |

| Molecular Formula | C20H38O3 | ontosight.aichemicalbook.com |

| Molecular Weight | 326.51 g/mol | smolecule.comchemicalbook.com |

| Appearance | Colorless to yellowish liquid/oil | guidechem.combiofuranchem.com |

| Melting Point | 34-35 °C | guidechem.comsmolecule.comchemicalbook.com |

| Boiling Point | 190-200 °C (at 0.05 Torr) | smolecule.comchemicalbook.com |

| Density | ~0.924 g/cm³ | guidechem.com |

Table 2: Comparison of this compound and Related Analogues

| Compound | Structure Type | Key Research Focus | Receptor/Pathway Interaction |

| This compound | Fatty Acid Ester | Industrial surfactant, emollient, lubricant; Biolubricant synthesis. ontosight.aismolecule.com | Limited data; potential involvement in oleate metabolism. smolecule.com |

| Oleoylethanolamide (OEA) | Fatty Acid Amide | Endogenous satiety signal, anti-inflammatory, analgesic. nih.govcvresearch.info | PPAR-α, TRPV1, GPR119. frontiersin.orgresearchgate.net |

| Palmitoylethanolamide (PEA) | Fatty Acid Amide | Anti-inflammatory, analgesic, neuroprotective. iqs.edufrontiersin.org | PPAR-α. frontiersin.org |

| Anandamide (AEA) | Fatty Acid Amide | Endocannabinoid neurotransmitter, pain, mood, appetite. nih.govfrontiersin.org | Cannabinoid receptors (CB1, CB2), TRPV1. frontiersin.org |

| (2-hydroxyethyl)ammonium oleate | Ionic Liquid | Lubricant additive for friction and wear reduction. mdpi.com | Surface interaction with metals. mdpi.com |

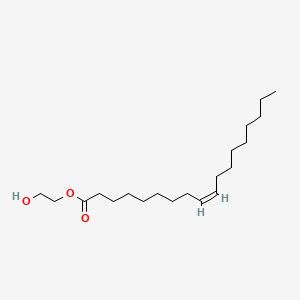

Structure

2D Structure

Propiedades

IUPAC Name |

2-hydroxyethyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUHFRORXWCGZGE-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063498 | |

| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid with a fatty odor; [BASF MSDS] | |

| Record name | Polyoxyethylene monoleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16737 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4500-01-0, 9004-96-0 | |

| Record name | 2-Hydroxyethyl oleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4500-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol monooleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004500010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxyethyl (9Z)-octadec-9-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyethyl oleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.553 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oleic acid, ethoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.525 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCOL OLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z5UXZ64XA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies of 2 Hydroxyethyl Oleate

Chemical Synthesis Routes

Chemical synthesis offers robust and scalable methods for producing 2-Hydroxyethyl oleate (B1233923), primarily through esterification or transesterification reactions. These processes typically require catalysts and elevated temperatures to achieve high conversion rates.

Conventional Esterification Techniques

Conventional methods for synthesizing 2-Hydroxyethyl oleate involve the direct esterification of oleic acid with ethylene (B1197577) glycol or the transesterification of triglycerides rich in oleic acid, such as vegetable oils.

Direct esterification is a reversible reaction that is typically performed at high temperatures in the presence of an acid catalyst. The water produced during the reaction is often removed to shift the equilibrium towards the product side. One study detailed the esterification of oleic acid and ethylene glycol at temperatures between 160°C and 200°C for 2 to 7 hours. nih.gov Using concentrated sulfuric acid as a catalyst at 180°C for 3 hours resulted in an esterification rate of 90%. nih.gov Another approach utilized p-toluenesulfonic acid as the catalyst, carrying out the reaction at 180–190°C for 10 hours. dss.go.th

Alternatively, transesterification using a triglyceride source, such as peanut oil, provides a direct route from renewable feedstocks. Research has shown that 2-Hydroxyethyl ester can be successfully synthesized through the transesterification of peanut oil with ethylene glycol using potassium carbonate (K2CO3) as a catalyst. atlantis-press.com This process, conducted at 150°C for 5 hours with a 10:1 molar ratio of ethylene glycol to triglycerides, achieved a product conversion of 77.47%. atlantis-press.com

| Method | Oleic Acid Source | Alcohol | Catalyst | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|---|---|

| Direct Esterification | Oleic Acid | Ethylene Glycol | Concentrated Sulfuric Acid | 180°C, 3 hours | 90% esterification rate | nih.gov |

| Direct Esterification | Oleic Acid | Ethylene Glycol | p-Toluene Sulfonic Acid | 180–190°C, 10 hours | Data not specified | dss.go.th |

| Transesterification | Peanut Oil (Triglycerides) | Ethylene Glycol | Potassium Carbonate (K2CO3) | 150°C, 5 hours | 77.47% product conversion | atlantis-press.com |

Advanced Catalytic Approaches in Chemical Synthesis

To overcome some of the limitations of conventional catalysts, such as corrosion and separation difficulties, research has focused on advanced catalytic systems, including heterogeneous solid acid catalysts.

Montmorillonite-based clay catalysts, such as KSF, have been investigated for the esterification of oleic acid with ethylene glycol. researchgate.net These solid acid catalysts offer advantages in terms of reusability and reduced environmental impact. Another class of effective heterogeneous catalysts includes acidic metal salts. A study on the synthesis of oleyl oleate found that sodium hydrogen sulfate (B86663) (NaHSO₄) was a highly effective catalyst, achieving a 96.8% yield at 130°C after 8 hours. rasayanjournal.co.in While the alcohol used was different, the principle demonstrates the potential of such catalysts for this compound synthesis.

Lewis acids like tin(II) chloride dihydrate (SnCl₂·2H₂O) have also been explored as homogeneous catalysts. Research shows that SnCl₂ is as active as sulfuric acid in promoting the esterification of oleic acid but is significantly less corrosive, which is a major advantage for industrial reactors. mdpi.com Furthermore, novel approaches such as photocatalysis using titanium dioxide (TiO₂) have been successfully applied to produce methyl oleate, indicating a potential future direction for the synthesis of other oleate esters under mild conditions. d-nb.info

| Catalyst Type | Specific Catalyst | Reactants | Key Findings | Reference |

|---|---|---|---|---|

| Heterogeneous Clay | Montmorillonite KSF | Oleic Acid, Ethylene Glycol | Effective solid acid catalyst for esterification. | researchgate.net |

| Heterogeneous Acid Salt | Sodium Hydrogen Sulfate (NaHSO₄) | Oleic Acid, Oleyl Alcohol | Achieved 96.8% yield of oleyl oleate at 130°C. | rasayanjournal.co.in |

| Homogeneous Lewis Acid | Tin(II) Chloride (SnCl₂·2H₂O) | Oleic Acid, Ethanol | Showed catalytic activity comparable to H₂SO₄ with less corrosion. | mdpi.com |

| Photocatalyst | Titanium Dioxide (TiO₂) | Oleic Acid, Methanol | Achieved 98% conversion to methyl oleate under UVA light. | d-nb.info |

Enzymatic Synthesis Approaches

Enzymatic synthesis represents a green chemistry approach to producing this compound. This method utilizes enzymes, typically lipases, as biocatalysts, which operate under mild reaction conditions, exhibit high selectivity, and reduce the generation of by-products. scielo.br

Biocatalyst Selection and Immobilization Strategies

Lipases (triacylglycerol acylhydrolases, EC 3.1.1.3) are the most widely used enzymes for ester synthesis due to their ability to catalyze esterification reactions in non-aqueous environments. scielo.brnih.gov A particularly effective biocatalyst for this purpose is the lipase (B570770) from the yeast Candida antarctica, especially its B-isoform (CALB). unife.itmdpi.com

To enhance stability and allow for repeated use, lipases are often immobilized on solid supports. Immobilization prevents the enzyme from dissolving in the reaction medium, simplifies its separation from the product, and often improves its thermal and operational stability. researchgate.net A study on the synthesis of this compound utilized a commercial immobilized CALB (NS 88011), where the enzyme is fixed onto a hydrophobic polymer resin. unife.it This immobilized format is crucial for developing robust and economically viable enzymatic processes.

Lipase-Catalyzed Esterification of Oleic Acid and Ethylene Glycol

The direct enzymatic esterification of oleic acid and ethylene glycol has been optimized to achieve very high conversion rates. A key study focused on the solvent-free synthesis of ethylene glycol oleate using an immobilized Candida antarctica lipase. unife.it By systematically optimizing reaction parameters, researchers identified the conditions necessary to maximize product yield.

The study found that temperature and agitation were critical variables. The optimal conditions were determined to be a temperature of 70°C, an agitation speed of 600 rpm, a 1:2 molar ratio of oleic acid to ethylene glycol, and a biocatalyst concentration of 1% (w/w). unife.it Under these optimized conditions, a near-complete conversion of 99% was achieved within 32 hours of reaction time. unife.it

| Parameter | Optimal Value |

|---|---|

| Biocatalyst | Immobilized Candida antarctica lipase (NS 88011) |

| System | Solvent-Free |

| Temperature | 70°C |

| Agitation | 600 rpm |

| Substrate Molar Ratio (Acid:Alcohol) | 1:2 |

| Enzyme Concentration | 1% (w/w) |

| Reaction Time | 32 hours |

| Final Conversion | 99% |

| Data sourced from a study on the optimization of ethylene glycol oleate synthesis. unife.it |

Continuous Flow Reactor Systems for Enhanced Production

For large-scale industrial production, continuous flow reactor systems offer significant advantages over traditional batch reactors. Continuous flow chemistry allows for better control over reaction parameters, enhanced heat and mass transfer, and higher productivity. researchgate.netscielo.br

In the context of enzymatic ester synthesis, a continuous flow system typically involves a packed-bed reactor where the immobilized lipase is contained. The substrate mixture is then continuously pumped through the reactor. This setup has been shown to dramatically reduce reaction times. For instance, the enzymatic synthesis of butyl oleate in a capillary microreactor achieved nearly 100% yield in just 30 minutes of residence time. acs.org Similarly, the synthesis of other esters in continuous flow reactors achieved high conversions (>88%) in 60 minutes, compared to 120 minutes in a batch process. scielo.br These findings underscore the potential of continuous flow technology to intensify the production of this compound, making the enzymatic route more competitive with chemical synthesis methods.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is a growing area of research, aimed at reducing the environmental footprint of the production process. rsc.org Key focuses include the use of renewable feedstocks, the development of solvent-free reaction systems, and the improvement of energy efficiency. researchgate.netucp.pt The use of vegetable oils and their waste products as starting materials is a prime example of employing renewable resources. atlantis-press.comrsc.org Furthermore, enzymatic routes are being explored as a more environmentally friendly alternative to traditional chemical methods, often utilizing lower temperatures and avoiding the need for harsh solvents. researchgate.net

A significant advancement in the green synthesis of oleate esters is the development of solvent-free reaction systems. These systems eliminate the need for volatile and often hazardous organic solvents, which are a major source of industrial waste.

Enzymatic catalysis is particularly well-suited for solvent-free conditions. For example, the synthesis of a similar compound, 2-ethylhexyl oleate, has been successfully demonstrated in a solvent-free system using Candida antarctica lipase immobilized on a polymer support. researchgate.net This approach not only reduces waste but can also simplify product separation and purification processes. The transesterification of peanut oil with an excess of ethylene glycol also functions as a pseudo-solvent-free system, where one of the reactants serves as the reaction medium. atlantis-press.com

| Parameter | Conventional Chemical Synthesis | Solvent-Free Enzymatic Synthesis | Reference |

| Catalyst | Potassium Carbonate (K2CO3) | Immobilized Lipase (e.g., Candida antarctica) | atlantis-press.comresearchgate.net |

| Solvent | Often uses excess reactant as solvent | None (Solvent-free) | atlantis-press.comresearchgate.net |

| Product Conversion | ~77.5% | High conversion rates achievable | atlantis-press.com |

| Environmental Impact | Higher energy consumption, potential catalyst waste | Reduced waste, biodegradable catalyst | researchgate.net |

Improving energy efficiency and minimizing environmental impact are central tenets of green chemistry applied to this compound synthesis.

Energy Efficiency: Enzymatic synthesis methods contribute significantly to energy efficiency by operating at much lower temperatures than conventional chemical processes. researchgate.net For instance, the transesterification using a K2CO3 catalyst is conducted at 150°C, while enzymatic reactions for similar esters can be run efficiently at temperatures around 50°C. atlantis-press.comresearchgate.net This substantial reduction in reaction temperature leads to lower energy consumption and reduced operational costs.

Environmental Considerations: The environmental profile of this compound synthesis is improved by several green chemistry strategies:

Use of Renewable and Waste Feedstocks: Utilizing vegetable oils like peanut oil is a sustainable practice. atlantis-press.com An even more eco-friendly approach involves the valorization of industrial waste streams, such as high oleic acid waste (HOW) from industrial pipelines, for the production of oleate esters. ucp.ptrsc.org This strategy avoids competition with food sources and reduces landfill waste. ucp.pt The synthesis of ethyl oleate from HOW has demonstrated high yields (96.35%) and purity (86.16%), showcasing the viability of this circular economy approach. ucp.ptrsc.org

Biodegradable Catalysts: Lipases used in enzymatic synthesis are biodegradable, posing less of a disposal issue compared to some chemical catalysts. wur.nl

Product Application: The end-use of this compound as a bio-additive can itself contribute to positive environmental outcomes. When added to diesel fuel, it can improve lubricity, which is particularly important for low-sulfur diesel fuels. atlantis-press.com This can help in reducing harmful emissions like sulfur dioxide (SO2), a contributor to acid rain. atlantis-press.com

| Synthesis Approach | Feedstock | Key Environmental Benefit | Reference |

| Chemical Transesterification | Peanut Oil | Use of renewable vegetable oil feedstock. | atlantis-press.com |

| Optimized Transesterification | High Oleic Acid Waste (HOW) | Valorization of industrial waste, avoiding competition with the food chain. | ucp.ptrsc.org |

| Enzymatic Esterification | Oleic Acid & Ethylene Glycol | Lower energy consumption (lower temperatures), use of biodegradable catalysts. | researchgate.net |

Interfacial and Colloidal Behavior of 2 Hydroxyethyl Oleate

Surfactant Properties and Surface Activity

Interfacial Tension Reduction Mechanisms

As a surface-active agent, 2-Hydroxyethyl oleate (B1233923) is expected to reduce the interfacial tension between immiscible liquids like oil and water. cosmileeurope.eu The fundamental mechanism for this action involves the amphiphilic nature of the molecule. The hydrophobic oleyl chain would preferentially reside in the oil phase, while the hydrophilic hydroxyethyl (B10761427) group would be oriented towards the water phase, leading to a decrease in the free energy of the interface. This is a general principle for surfactants. cosmileeurope.eu

However, no specific studies detailing the efficiency of 2-Hydroxyethyl oleate in reducing interfacial tension, the optimal concentrations for this effect, or quantitative measurements (e.g., in mN/m) against various oils could be located. Research on similar non-ionic surfactants, such as ethoxylated fatty acids, confirms this general behavior, but direct data for this compound is unavailable. aryanchemical.comfrontiersin.org

Critical Micelle Concentration Studies

The Critical Micelle Concentration (CMC) is a fundamental parameter for any surfactant, indicating the concentration at which molecules begin to self-assemble into micelles in a solution. chemwhat.com This parameter is essential for understanding and optimizing applications ranging from detergency to drug delivery. Despite extensive searches, no experimentally determined CMC value for this compound in aqueous or other media has been found in the available scientific literature. Studies on related compounds, such as anionic gemini surfactants derived from oleic acid, have been conducted, but these are structurally and behaviorally distinct from the non-ionic this compound. nih.gov

Self-Assembly and Aggregate Formation

The self-assembly of surfactants into various structures is central to their application. The geometry of the surfactant molecule typically dictates the type of aggregate formed.

Micellar Structures and Their Characteristics

Above the CMC, surfactants form micelles. For a molecule like this compound, with a single long tail and a small headgroup, the formation of spherical or ellipsoidal micelles in water would be the expected behavior. These aggregates would sequester the hydrophobic oleyl tails in the core, away from the aqueous environment. While related compounds like 2-Hydroxyethyl ammonium (B1175870) oleate are noted to form micelles in aqueous environments, specific research detailing the size, shape, aggregation number, or thermodynamics of micelle formation for this compound is absent. biofuranchem.com

Lamellar Phases and Liquid Crystalline Behavior

Lamellar phases are ordered structures consisting of bilayers of surfactant molecules separated by solvent. They are a form of lyotropic liquid crystal and are important in many cosmetic and pharmaceutical formulations. Systems containing oleic acid or glycerol (B35011) monooleate are known to form such phases. epo.org However, there is no available research indicating that this compound, as a single surfactant or in simple mixtures, forms lamellar or other liquid crystalline phases.

Vesicle (Ufasome) Formation and Stability

Vesicles are spherical bilayers enclosing a small amount of solvent. A specific type of vesicle known as a ufasome can be formed from unsaturated fatty acids like oleic acid. The formation of these ufasomes is critically dependent on the pH, which controls the ionization of the fatty acid's carboxylic headgroup.

This compound is an ester, not a carboxylic acid. It lacks the ionizable proton that is fundamental to the typical ufasome formation mechanism. Therefore, it is not expected to form ufasomes on its own through this pH-dependent pathway. While it could potentially be incorporated into a bilayer composed of other lipids, no studies have been published that investigate the formation or stability of vesicles or ufasomes involving this compound.

Interactions with Polymeric Systems

Influence on Rheological Properties of Polymer-Surfactant Mixtures

The rheological behavior of polymer-surfactant mixtures is a key indicator of the underlying intermolecular interactions. The addition of this compound to a polymer solution can lead to significant changes in viscosity, shear-thinning or shear-thickening behavior, and viscoelastic properties. The nature and magnitude of these changes are dependent on several factors, including the type and concentration of both the polymer and this compound, as well as the temperature and ionic strength of the system.

In many polymer-surfactant systems, the interaction between the surfactant and polymer can lead to the formation of a network structure, resulting in a substantial increase in viscosity. This is often attributed to the formation of mixed micelles that can act as physical crosslinks between polymer chains. The hydrophobic oleate tails of the this compound molecules can associate with hydrophobic segments of the polymer, while the hydrophilic head groups remain exposed to the aqueous phase. This association can bridge multiple polymer chains, leading to the formation of a transient network that enhances the viscosity of the solution.

The specific influence of this compound on the rheology of a polymer-surfactant mixture is also dependent on the nature of the polymer. For instance, in systems containing hydrophobically modified polymers, the addition of this compound can lead to a more pronounced thickening effect due to the synergistic interactions between the surfactant's hydrophobic tail and the polymer's hydrophobic modifications.

Below is a hypothetical data table illustrating the potential effect of this compound concentration on the viscosity of a polymer solution.

| Concentration of this compound (wt%) | Viscosity of Polymer Solution (mPa·s) at a constant shear rate |

|---|---|

| 0.0 | 150 |

| 0.1 | 250 |

| 0.5 | 800 |

| 1.0 | 1500 |

| 2.0 | 2200 |

Role in Stabilizing Colloidal Dispersions

This compound can play a crucial role in the stabilization of colloidal dispersions, such as emulsions and suspensions, particularly in the presence of polymers. Its effectiveness as a stabilizer stems from its ability to adsorb at the interface between the dispersed and continuous phases, thereby reducing the interfacial tension and providing a barrier against coalescence or flocculation.

In emulsion systems, this compound molecules orient themselves at the oil-water interface, with their lipophilic oleate tails penetrating the oil droplets and their hydrophilic hydroxyethyl heads extending into the aqueous phase. This creates a protective layer around the oil droplets, preventing them from merging. When a polymer is also present in the aqueous phase, it can interact with the adsorbed surfactant layer, further enhancing the stability of the emulsion. This phenomenon, known as steric stabilization, arises from the repulsive forces generated when the polymer chains adsorbed on the surfaces of two approaching droplets begin to overlap.

The combination of this compound and a suitable polymer can lead to a more robust and long-lasting stabilization than either component could achieve alone. The polymer can thicken the continuous phase, which slows down the movement of the dispersed particles and reduces the frequency of collisions. Furthermore, the interactions between the polymer and the surfactant at the interface can create a more compact and resilient protective layer.

The following interactive data table provides a hypothetical representation of the effect of this compound and polymer on the stability of an oil-in-water emulsion, as measured by the change in average droplet size over time.

| System | Initial Average Droplet Size (μm) | Average Droplet Size after 24h (μm) | Stability Observation |

|---|---|---|---|

| Oil + Water | 50 | Phase Separation | Unstable |

| Oil + Water + this compound | 5 | 8 | Moderately Stable |

| Oil + Water + Polymer | 10 | 15 | Moderately Stable |

| Oil + Water + this compound + Polymer | 2 | 2.5 | Highly Stable |

Biological Interactions and Mechanistic Insights of 2 Hydroxyethyl Oleate

Modulation of Cellular Membrane Structure and Dynamics

The interaction of 2-hydroxyethyl oleate (B1233923) with cellular membranes is a critical aspect of its biological activity. Its amphipathic nature, possessing both a hydrophilic hydroxyethyl (B10761427) head group and a long hydrophobic oleate tail, dictates its behavior within the lipid bilayer, influencing membrane fluidity, phase transitions, and interactions with membrane-associated proteins.

While direct studies on 2-hydroxyethyl oleate are limited, research on structurally similar molecules, such as 2-hydroxyoleic acid (2OHOA), provides valuable insights. The introduction of a hydroxyl group near the carboxylic end of the fatty acid chain can significantly alter lipid packing and, consequently, membrane fluidity. It is proposed that the hydroxyl group of molecules like 2OHOA can engage in hydrogen bonding, disrupting the tight packing of neighboring phospholipids (B1166683). This disruption would lead to an increase in the fluidity of the membrane.

The presence of the cis-double bond in the oleate tail already contributes to a less ordered membrane structure compared to saturated fatty acids. The addition of the hydroxyethyl group is expected to further enhance this effect. By creating more space between phospholipid molecules, this compound would lower the temperature of the gel-to-liquid crystalline phase transition, ensuring the membrane remains in a more fluid state over a broader range of temperatures.

| Parameter | Expected Effect of this compound | Basis of Expectation |

| Membrane Fluidity | Increase | Disruption of phospholipid packing by the hydroxyethyl group and the kink from the oleate tail. |

| Phase Transition Temperature (Tm) | Decrease | Increased disorder in the lipid bilayer, favoring the liquid crystalline phase. |

The insertion of this compound into a phospholipid bilayer is governed by hydrophobic and hydrophilic interactions. The long oleate tail will readily integrate into the hydrophobic core of the bilayer, aligning with the acyl chains of the phospholipids. The more polar 2-hydroxyethyl head group will position itself near the aqueous interface, in proximity to the phospholipid head groups.

Studies on 2OHOA have demonstrated that it can cause phase separation within model membranes, particularly in cholesterol-rich domains. It is plausible that this compound could exhibit similar behavior, creating localized regions of altered membrane composition and fluidity. This segregation could have significant implications for the formation and stability of lipid rafts, which are microdomains enriched in cholesterol and sphingolipids that play crucial roles in cell signaling. The competition for hydrogen bonding between the hydroxyl group of this compound, cholesterol, and sphingomyelin (B164518) could lead to the formation of distinct lipid domains.

The alteration of the lipid environment by this compound can indirectly influence the function of membrane-embedded and membrane-associated proteins. Changes in membrane fluidity and thickness can affect the conformational state and activity of transmembrane proteins. While direct evidence of this compound's interaction with oleate hydratase is not available, the enzyme's function provides a relevant context.

Oleate hydratase catalyzes the hydration of the double bond in oleic acid to produce 10-hydroxystearic acid. As this enzyme acts on a substrate that is a component of the lipid membrane, its activity is likely sensitive to the physical properties of the bilayer. By increasing membrane fluidity, this compound could potentially enhance the lateral diffusion of oleic acid within the membrane, thereby increasing its availability to the active site of oleate hydratase. Conversely, significant alterations in lipid packing could also disrupt the optimal protein-lipid interactions necessary for enzymatic function. The expression and activity of various membrane proteins have been shown to change in response to different fatty acids like stearate (B1226849) and oleate.

Biotransformation and Enzymatic Pathways

Once introduced into a biological system, this compound is subject to enzymatic modification and integration into metabolic pathways. The primary routes of its biotransformation are expected to be hydrolysis of the ester bond and subsequent metabolism of its constituent parts.

The ester linkage in this compound is susceptible to hydrolysis by esterases, particularly lipases. Lipases are a class of enzymes that catalyze the hydrolysis of fats and other esters. The enzymatic hydrolysis of various fatty acid esters, including ethyl oleate, is a well-documented process. It is highly probable that cellular lipases, such as pancreatic lipase (B570770) or hormone-sensitive lipase, can recognize and cleave the ester bond of this compound.

This hydrolysis would yield oleic acid and ethylene (B1197577) glycol. The reaction mechanism would involve the catalytic triad (B1167595) (typically serine, histidine, and aspartate or glutamate) within the lipase's active site. The serine residue would act as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate would release the ethylene glycol moiety and form an acyl-enzyme intermediate, which is then hydrolyzed to release oleic acid and regenerate the free enzyme.

| Enzyme Class | Probable Action on this compound | Products |

| Lipases/Esterases | Hydrolysis of the ester bond | Oleic acid and Ethylene glycol |

Following hydrolysis, the resulting oleic acid and ethylene glycol would enter their respective metabolic pathways. Oleic acid, a common fatty acid, can be utilized in several ways. It can be activated to its coenzyme A derivative, oleoyl-CoA, which can then undergo beta-oxidation to produce acetyl-CoA for energy production in the citric acid cycle. Alternatively, oleoyl-CoA can be incorporated into various lipids, including triglycerides for energy storage or phospholipids for membrane synthesis. Fatty acid ethyl esters are known to be nonoxidative metabolites of ethanol, and their presence can influence other metabolic pathways, such as cholesterol esterification. pnas.org

The ethylene glycol component would likely be metabolized in the liver. It can be oxidized to glycolaldehyde, then to glycolic acid, glyoxylic acid, and finally to oxalic acid.

Mechanisms of Biological Activity

Specific studies detailing the cellular uptake and intracellular localization of this compound are limited. However, insights can be drawn from research on its constituent component, oleic acid (oleate). The uptake of long-chain fatty acids like oleate by cells is a complex process involving multiple pathways.

Evidence suggests that oleate uptake is the result of both a passive, non-saturable mechanism and a saturable, protein-mediated process. nih.govnih.gov The passive pathway is thought to occur via "flip-flop" of the protonated fatty acid across the cell membrane, while the saturable, facilitated transport pathway is responsible for the majority of uptake at physiological concentrations. nih.govnih.gov This facilitated transport involves several membrane-associated proteins that bind fatty acids and promote their translocation into the cell. mdpi.com Studies in rat adipocytes have identified these dual pathways, noting that over 90% of uptake occurs via the saturable mechanism within the normal physiological range. nih.gov

Once inside the cell, oleate is rapidly esterified and incorporated into various lipid pools, indicating its entry into metabolic pathways. nih.gov It can be stored within intracellular lipid droplets, which are organelles composed of a neutral lipid core surrounded by a phospholipid monolayer. nih.govbabraham.ac.uk The formation of these droplets can be stimulated by the activation of the long-chain fatty acid receptor FFAR4, which initiates a signaling cascade. babraham.ac.uk Research on human aortic endothelial cells shows that oleate is incorporated into both phospholipids, which are key components of cell membranes, and triglycerides, which are stored in lipid droplets. nih.gov This distribution prevents the lipotoxicity that can be caused by an excess of free fatty acids. nih.gov

While these mechanisms are described for oleate, it is plausible that this compound may be initially transported into the cell via similar pathways, or it may undergo extracellular hydrolysis by lipases, with the resulting oleate and ethylene glycol being taken up by the cell.

Table 1: Proposed Cellular Uptake and Fate of the Oleate Moiety

| Process | Mechanism | Key Findings |

| Cellular Uptake | Passive Diffusion ("Flip-Flop") | A non-saturable process contributing to a minor fraction of uptake at physiological levels. nih.govnih.gov |

| Facilitated Transport | A saturable, protein-mediated process responsible for the majority (>90%) of oleate uptake. nih.govnih.govmdpi.com | |

| Intracellular Fate | Esterification | Rapidly converted into esters (e.g., triglycerides, cholesterol esters) to enter metabolic pathways. nih.gov |

| Storage | Incorporated into lipid droplets for storage as neutral lipids. nih.govbabraham.ac.uk | |

| Membrane Integration | Incorporated into phospholipids, becoming a structural component of cellular membranes. nih.govnih.gov |

While direct studies on the antimicrobial properties of this compound are not extensively documented, the well-established antibacterial and antifungal activities of its parent fatty acid, oleic acid, and other fatty acid esters provide a strong basis for its potential mechanisms. nih.govnih.govmdpi.com Fatty acids are known to be part of the defense systems in living organisms against a wide array of pathogens. nih.gov

The primary target for the antimicrobial action of fatty acids is the bacterial cell membrane. nih.gov Several mechanisms have been proposed:

Membrane Disruption: Unsaturated fatty acids can insert into the bacterial cell membrane's phospholipid bilayer. This disrupts the membrane's structure and integrity, leading to increased permeability, leakage of essential intracellular components, and eventual cell lysis. nih.govmdpi.com

Inhibition of Fatty Acid Synthesis: Oleic acid has been shown to specifically inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway. mdpi.com This disruption of a vital metabolic process is detrimental to bacterial survival.

Interference with Cellular Energy Production: Some fatty acids are proposed to disrupt the electron transport chain, which is crucial for cellular respiration and energy production in bacteria. nih.gov

Studies on various fatty acid esters, including methyl and ethyl esters of oleic acid, have demonstrated antimicrobial activity against oral microorganisms. nih.govresearchgate.net These studies indicate that esters are often more effective against Gram-positive bacteria than Gram-negative bacteria and generally less effective against fungi like C. albicans. nih.gov The modification of the carboxyl group through esterification significantly influences the antimicrobial activity and specificity, with methyl and ethyl esters showing different inhibitory profiles. nih.gov This suggests that this compound likely possesses antimicrobial properties, primarily acting by compromising the structural and functional integrity of microbial cell membranes.

Toxicological Mechanisms and Environmental Fate

The toxicological effects of this compound at the cellular level are not well-defined, but potential pathways can be inferred from studies on oleic acid and other related esters. High concentrations of oleic acid can induce cellular stress and toxicity. nih.govmdpi.com A primary mechanism implicated in this process is the generation of Reactive Oxygen Species (ROS).

ROS are highly reactive molecules, such as superoxide (B77818) and hydrogen peroxide, that can cause oxidative damage to cellular components. csic.es Studies have shown that oleic acid can significantly increase ROS levels in cells, leading to a state of oxidative stress. mdpi.comacs.org This oxidative stress can, in turn, trigger other deleterious events, including:

Mitochondrial Dysfunction: The mitochondria are a primary site of ROS production and are also vulnerable to oxidative damage. Oleic acid has been shown to decrease the mitochondrial membrane potential, a key indicator of mitochondrial health, which can lead to the initiation of apoptosis (programmed cell death). mdpi.com

Apoptosis: The accumulation of ROS and subsequent mitochondrial damage can activate cellular signaling pathways that lead to apoptosis. mdpi.com In human aortic endothelial cells, high concentrations of saturated fatty acids can induce apoptosis, an effect that can be mitigated by oleic acid, suggesting a complex, concentration-dependent role. nih.gov

Membrane Damage: ROS can directly attack the lipids within cellular membranes through a process called lipid peroxidation. This process degrades the lipids, compromising membrane fluidity and integrity, which can lead to loss of function and cell death. csic.es

While oleic acid at physiological doses may even protect against oxidative stress, excessive levels can be cytotoxic through these ROS-mediated pathways. mdpi.comcsic.es The presence of the 2-hydroxyethyl group could potentially influence these toxicological pathways, but specific research is required to elucidate its precise role.

Table 2: Potential Cellular Toxicity Pathways Associated with the Oleate Moiety

| Pathway | Mechanism | Cellular Consequence |

| ROS Generation | Increased production of reactive oxygen species (e.g., superoxide, H₂O₂). mdpi.com | Oxidative damage to lipids, proteins, and DNA. csic.es |

| Mitochondrial Dysfunction | ROS-induced damage to mitochondrial components. mdpi.com | Decreased mitochondrial membrane potential, impaired energy production. mdpi.com |

| Apoptosis Induction | Activation of programmed cell death pathways. mdpi.com | Cell death. |

| Membrane Damage | Lipid peroxidation caused by ROS. csic.es | Loss of membrane integrity and function. |

Fatty acid esters, including this compound, are generally expected to be biodegradable. scbt.comsantos.comepa.gov The primary pathway for the environmental degradation of esters is through hydrolysis, a reaction catalyzed by microbial enzymes such as lipases and esterases. arcjournals.org

For this compound, this enzymatic hydrolysis would cleave the ester bond, yielding two primary metabolites:

Oleic Acid: A naturally occurring 18-carbon monounsaturated fatty acid.

Ethylene Glycol: A simple diol.

Both of these degradation products are themselves readily biodegradable in the environment. rivm.nl Oleic acid can be completely mineralized by microorganisms through pathways like dehydrogenation and oxidation of the carbon side chains. rivm.nl Ethylene glycol is also known to be degraded by various microbial communities in soil and water.

This biodegradation pathway is supported by studies on analogous compounds. For instance, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), another hydroxyethyl ester, is degraded by first being converted to mono-(2-hydroxyethyl) terephthalate (MHET) and then to terephthalic acid, demonstrating the stepwise hydrolysis of the ester linkages. nih.gov Similarly, various other fatty acid esters are classified as readily biodegradable, with high degradation rates observed in standardized tests. scbt.comsantos.comepa.govcarlroth.com

The environmental impact of this compound is therefore considered to be low, as it is not expected to persist in the environment. santos.com However, standard chemical handling precautions advise against the uncontrolled release into drains or waterways to avoid potential localized impacts before degradation can occur. chemicalbook.com

Direct ecotoxicological data for this compound is scarce. Therefore, its potential effects on aquatic and terrestrial ecosystems are typically estimated using data from structurally similar compounds, a process known as read-across.

Based on assessments of related fatty acid esters and amides, this compound is not expected to be a Persistent, Bioaccumulative, and Toxic (PBT) substance. santos.comsantos.com Its ready biodegradability means it is not persistent. santos.comsantos.com The potential for bioaccumulation is also considered low; the molecule would likely be rapidly hydrolyzed by enzymes like carboxylesterase into its constituent alcohol and fatty acid, which are then metabolized. santos.com

In terms of aquatic toxicity, data from oleamide (B13806) DEA, a structurally related compound, indicates moderate acute toxicity to aquatic organisms. santos.com Fatty acid esters are generally characterized by low water solubility, which can limit their acute toxicity to fish. scbt.com However, some studies on other esters have shown higher toxicity to invertebrates like daphnids and to algae. scbt.com

Table 3: Acute Aquatic Toxicity of a Surrogate Compound (Oleamide DEA)

| Test Species | Endpoint | Result (mg/L) | Toxicity Classification |

| Danio rerio (Zebrafish) | 96-hour LC50 | 5.1 | Moderate |

| Aquatic Invertebrates | - | Moderately Toxic | Moderate |

| Algae | - | Slightly Toxic | Slight |

Data sourced from a qualitative assessment of Oleamide DEA. santos.com

For terrestrial systems, due to its high potential for adsorption to organic matter in soil and sediment, this compound is expected to be relatively immobile if released into the environment. santos.comsantos.com This sorption, combined with its rapid biodegradation, would limit its transport into groundwater and reduce its bioavailability to terrestrial organisms over time.

Advanced Analytical and Computational Methodologies for 2 Hydroxyethyl Oleate Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the molecular characteristics of 2-Hydroxyethyl oleate (B1233923). They provide detailed information on the compound's structure, functional groups, and elemental composition, which is fundamental to understanding its chemical behavior and functionality.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of 2-Hydroxyethyl oleate. nih.gov Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to confirm the connectivity of atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. nih.gov For instance, the protons on the double bond of the oleate chain appear in the olefinic region, while the protons of the ethyl group and the long alkyl chain resonate at different chemical shifts. nih.govredalyc.org Similarly, ¹³C NMR provides a unique signal for each carbon atom in a distinct chemical environment, confirming the presence of the ester carbonyl group, the carbons of the double bond, and the carbons in the hydroxyethyl (B10761427) and oleate moieties.

Advanced NMR techniques, such as 2D correlation spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), can further be used to establish the connectivity between protons and carbons, providing unambiguous structural assignment. Furthermore, NMR relaxation studies can offer insights into the molecular dynamics of this compound, such as the mobility of different parts of the molecule in solution or within aggregated structures like micelles or emulsions.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic CH=CH | ~5.34 | ~129-131 |

| Ester Carbonyl (C=O) | - | ~174 |

| Ester Methylene (COO-CH₂) | ~4.22 | ~62 |

| Hydroxyl Methylene (HO-CH₂) | ~3.80 | ~66 |

| Hydroxyl Proton (OH) | Variable | - |

| Allylic Methylene (=CH-CH₂) | ~2.01 | ~27 |

| Methylene α to C=O (CH₂-COO) | ~2.32 | ~34 |

| Alkyl Chain (CH₂)n | ~1.2-1.6 | ~22-32 |

| Terminal Methyl (CH₃) | ~0.88 | ~14 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. nsf.govnih.gov For this compound, the FTIR spectrum displays characteristic absorption bands that confirm its chemical identity.

The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. researchgate.net A strong, sharp peak typically around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ester group. nih.gov The C-O stretching vibrations of the ester and alcohol functionalities are observed in the 1000-1300 cm⁻¹ region. Additionally, the C-H stretching vibrations of the alkyl chain appear around 2850-3000 cm⁻¹, and the C=C stretching of the unsaturated oleate chain can be seen as a weaker band around 1650 cm⁻¹. researchgate.net This spectral fingerprint allows for qualitative analysis and can be used to monitor chemical reactions such as the esterification process during its synthesis.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (O-H) | Stretching | 3200-3600 (broad) |

| Alkyl (C-H) | Stretching | 2850-3000 |

| Ester Carbonyl (C=O) | Stretching | ~1740 (strong) |

| Olefinic (C=C) | Stretching | ~1650 (weak) |

| Ester (C-O) | Stretching | 1150-1250 |

| Alcohol (C-O) | Stretching | 1000-1100 |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of the elements within the top 1-10 nanometers of a material's surface. wikipedia.orgwintech-nano.comthermofisher.com This makes it particularly valuable for studying thin films, coatings, or surface modifications involving this compound.

When analyzing a surface treated with this compound, XPS can confirm the presence of carbon and oxygen. High-resolution scans of the C 1s and O 1s peaks provide information about their chemical bonding environments. For example, the C 1s spectrum can be deconvoluted into components representing C-C/C-H bonds in the alkyl chain, C-O bonds of the alcohol and ester groups, and the O-C=O of the ester functionality. wikipedia.org Similarly, the O 1s spectrum can distinguish between the oxygen in the hydroxyl group (C-OH) and the two different oxygens in the ester group (C=O and O-C). This level of detail is critical for understanding the orientation and chemical integrity of the molecule on a surface.

| Element | Functional Group | Typical Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H | ~284.8 (Reference) |

| C-O | ~286.5 | |

| O-C=O | ~289.0 | |

| O 1s | C=O | ~532.0 |

| C-O-H, C-O-C | ~533.5 |

Microscopic and Imaging Techniques

Microscopy techniques provide visual information about the morphology and structure of materials and systems containing this compound, from the microscale to the nanoscale.

Scanning Electron Microscopy (SEM) is used to generate high-resolution images of the surface topography of a sample. azooptics.com In the context of this compound research, SEM is invaluable for characterizing the morphology of formulations in which it is a key component. For example, it can be used to visualize the size, shape, and distribution of droplets in emulsions or microemulsions stabilized by this compound. It is also employed to examine the surface structure of solid lipid nanoparticles, nanostructured lipid carriers, or polymer matrices that incorporate this compound. The insights gained from SEM images are crucial for understanding the physical stability and performance of these delivery systems. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) is a revolutionary technique that allows for the high-resolution imaging of biological macromolecules and assemblies in their near-native, hydrated state. researchgate.net While direct Cryo-EM studies specifically on this compound are not extensively reported, the technique holds immense potential for investigating its interactions with biological membranes.

As an amphiphilic molecule, this compound is expected to interact with lipid bilayers. Cryo-EM could be employed to visualize how it incorporates into liposomes or cell membranes, potentially altering their structure and curvature. nih.govnih.gov Studies on similar molecules, such as oleate, have utilized Cryo-EM to understand their effects on membrane-bound proteins and lipid organization. nih.govnih.govuky.edu This approach could provide unprecedented molecular-level insights into the mechanisms by which this compound functions in various biological and pharmaceutical applications, such as a penetration enhancer or a component of lipid-based drug delivery systems.

Molecular Modeling and Simulation Approaches

The study of this compound at the molecular level is increasingly reliant on advanced computational methodologies. These techniques provide insights into its behavior, structure, and interactions that are often difficult to obtain through experimental means alone. Molecular modeling and simulation serve as a "computational microscope," allowing researchers to visualize and quantify dynamic processes, electronic properties, and intermolecular forces with high resolution. This section details the key computational approaches used in the research of this compound, including molecular dynamics simulations, quantum chemical calculations, Density Functional Theory, and the Independent Gradient Model.

Molecular Dynamics (MD) Simulations of Interfacial Behavior and Membrane Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For an amphiphilic molecule like this compound, which possesses a hydrophilic 2-hydroxyethyl head group and a long, lipophilic oleate tail, MD simulations are particularly well-suited to investigate its behavior at interfaces, such as oil-water or air-water interfaces, and its interactions with biological membranes.

Research on analogous molecules, such as oleic acid and its derivatives, provides a framework for understanding the expected behavior of this compound. MD simulations can model the spontaneous aggregation of these molecules into structures like micelles or their alignment at interfaces to reduce interfacial tension. researchgate.netnih.gov In a simulated oil-water system, this compound molecules would orient themselves with their oleate tails embedded in the oil phase and their hydroxyethyl heads interacting with the water phase, a behavior critical to its function as an emulsifier or surfactant. researchgate.netnih.gov

Furthermore, MD simulations have been successfully used to elucidate the structural and dynamical changes that occur in model phospholipid bilayers upon the insertion of fatty acids. Studies on the closely related 2-hydroxyoleic acid (2OHOA) have shown that these molecules can be inserted from the aqueous phase into lipid bilayers, inducing small structural changes but increasing the mobility of lipid chains and enhancing membrane permeability. nih.gov Similar simulations for this compound would track its insertion process, preferred location within a membrane, and its effect on membrane properties such as thickness, fluidity, and lipid order parameters.

The table below summarizes typical parameters and key findings from MD simulations of amphiphilic oleate derivatives interacting with interfaces and membranes.

| Parameter Studied | Typical Findings | Significance for this compound |

| Interfacial Tension (IFT) | Reduction of IFT at oil-water interfaces. The extent of reduction depends on the hydrophilic head group. researchgate.net | Quantifies its effectiveness as a surfactant and emulsifying agent. |

| Lipid Bilayer Insertion | Spontaneous insertion into the bilayer, with the polar head near the water-lipid interface and the tail in the hydrophobic core. nih.gov | Predicts its ability to incorporate into cell membranes or lipid-based formulations. |

| Membrane Fluidity | Increased mobility and decreased order of phospholipid acyl chains upon insertion of the fatty acid derivative. nih.gov | Suggests a fluidizing effect on biological membranes, potentially modulating their function. |

| Diffusion Coefficient | Calculation of the lateral diffusion of the molecule within the membrane, indicating its mobility. nih.gov | Provides insight into the dynamic behavior of the molecule once incorporated into a membrane. |

These simulations provide a molecular-level rationale for the macroscopic properties of this compound, guiding its application in various fields.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic properties. These methods solve approximations of the Schrödinger equation for a given molecule to determine properties such as molecular orbital energies, electron density distribution, and atomic charges.

For this compound, quantum chemical calculations can pinpoint the most reactive sites within the molecule. The key functional groups—the carbon-carbon double bond in the oleate chain, the ester carbonyl group, and the terminal hydroxyl group—are centers of distinct electronic character. Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov

The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the ester and hydroxyl groups are expected to be electron-rich, making them susceptible to attack by electrophiles and capable of forming hydrogen bonds. The carbon atom of the carbonyl group is electron-poor and thus an electrophilic site. The π-system of the C=C double bond is also an electron-rich region, characteristic of alkenes. researchgate.net

Quantum chemical studies on the esterification of oleic acid have been used to calculate thermochemical data like the enthalpy of formation, providing information on the reaction's thermodynamics. researchgate.net Similar calculations for this compound can predict its stability and the energetics of reactions it might undergo, such as oxidation at the double bond or ester hydrolysis.

The following table outlines key molecular properties of ester compounds that are determined using quantum chemical calculations and their relevance to this compound.

| Calculated Property | Description | Implication for this compound Reactivity |

| HOMO/LUMO Energies | Energy of the highest occupied and lowest unoccupied molecular orbitals. mdpi.com | The HOMO is often localized on the C=C double bond, indicating its nucleophilic character. The LUMO can be associated with the ester group, indicating its electrophilic character. The energy gap relates to chemical stability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Identifies electron-rich sites (negative potential, e.g., oxygen atoms) and electron-poor sites (positive potential, e.g., carbonyl carbon, hydroxyl hydrogen) for predicting non-covalent interactions and reaction sites. nih.gov |

| Partial Atomic Charges | The charge distributed on each atom in the molecule. researchgate.net | Quantifies the polarity of bonds (e.g., C=O, O-H), which influences intermolecular interactions and reactivity. |

| Enthalpy of Formation (ΔfH°) | The change in enthalpy during the formation of the compound from its constituent elements. chemeo.com | Indicates the thermodynamic stability of the molecule. |

Density Functional Theory (DFT) for Molecular Interactions

Density Functional Theory (DFT) is a class of quantum chemical methods that calculates the electronic structure of many-body systems based on the electron density, rather than the complex many-electron wavefunction. researchgate.net DFT is widely used for its favorable balance of accuracy and computational cost, making it an ideal tool for studying the geometry and molecular interactions of medium-to-large molecules like this compound.

DFT calculations can accurately predict the optimized three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for understanding its interactions with other molecules. Researchers use DFT to model intermolecular interactions, such as the dimerization of this compound or its interaction with solvent molecules like water. nih.gov

The primary types of molecular interactions involving this compound that can be investigated with DFT include:

Hydrogen Bonding: The terminal hydroxyl (-OH) group acts as both a hydrogen bond donor and acceptor. DFT can calculate the strength and geometry of hydrogen bonds formed with water, other alcohol groups, or other hydrogen bond acceptors/donors.

Van der Waals Interactions: These are dominant along the long, nonpolar oleate chain. While standard DFT functionals can struggle to describe these dispersion forces accurately, modern DFT methods incorporate dispersion corrections (e.g., DFT-D) to provide a more realistic description of these crucial, albeit weaker, interactions. mdpi.com

By calculating the binding energy of a molecular complex (e.g., a this compound dimer), DFT can quantify the stability gained through these non-covalent interactions. This information is vital for understanding its self-assembly behavior, solubility, and interactions within complex biological or chemical systems. researchgate.net

Independent Gradient Model (IGM) for Non-Covalent Interactions

While methods like DFT can calculate the energy of molecular interactions, visualizing these interactions provides a more intuitive chemical understanding. The Independent Gradient Model (IGM) is a state-of-the-art computational technique designed specifically to identify and visualize non-covalent interactions (NCIs) in real space. nih.gov It is based on the electron density (ρ) and its derivatives, revealing the intricate network of forces that govern molecular recognition and self-assembly.

The IGM method works by plotting a descriptor based on the gradient of the electron density. This generates 3D isosurfaces in the regions between atoms or molecules where non-covalent interactions occur. The nature and strength of these interactions can be distinguished by coloring the isosurfaces according to the value of sign(λ₂)ρ, where λ₂ is the second eigenvalue of the electron density Hessian matrix. nih.gov

An IGM analysis of this compound would reveal:

Strong, Attractive Interactions (Hydrogen Bonds): Visualized as distinct, disc-like isosurfaces between the hydrogen of the hydroxyl group and an acceptor atom (like an oxygen atom on another molecule). These surfaces are typically colored blue. mdpi.com

Weak, Attractive Interactions (Van der Waals Forces): Appearing as broad, delocalized isosurfaces surrounding the aliphatic oleate chain. These are generally colored green, indicating their weaker nature. nih.gov

Strong, Repulsive Interactions (Steric Clashes): Represented by reddish isosurfaces in regions where atoms are too close, indicating steric hindrance.

This visual approach is invaluable for understanding both intermolecular interactions (e.g., how multiple this compound molecules pack together) and intramolecular interactions (e.g., weak interactions between different parts of the long, flexible oleate chain that influence its conformation). IGM provides a detailed map of the forces that dictate the molecule's structure and its interactions with its environment. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of 2 Hydroxyethyl Oleate and Derivatives

Correlating Structural Modifications with Interfacial Properties

The interfacial properties of 2-hydroxyethyl oleate (B1233923), an amphiphilic molecule, are dictated by the balance between its hydrophilic head (the hydroxyl and ester groups) and its lipophilic tail (the oleate hydrocarbon chain).

The position and number of hydroxyl (-OH) groups in derivatives of 2-hydroxyethyl oleate significantly alter their amphiphilicity, which is the molecule's ability to interact with both polar (water) and non-polar (oil) substances. This property is crucial for its function as a surfactant.

An increase in the number of hydroxyl groups generally enhances the hydrophilicity of the molecule. This is because the hydroxyl group can form hydrogen bonds with water molecules. Studies on related fatty acid esters have shown that the position of the hydroxyl group also plays a role. For instance, in monoacyl glyceric acids, which are structurally related to hydroxylated fatty acid esters, the 2-O-acyl derivatives exhibit higher surface-tension-lowering activity compared to the 3-O-acyl isomers, indicating that the proximity of the hydroxyl group to the ester linkage can influence interfacial activity.

The lipophilicity of phenolic acid derivatives, another class of amphiphilic compounds, is also closely related to the number of hydroxyl group substitutions. While direct studies on this compound derivatives with varying hydroxyl group numbers are limited, it is a well-established principle in surfactant chemistry that increasing the number of polar head groups strengthens the hydrophilic character of the molecule.

Table 1: Predicted Impact of Hydroxyl Group Modifications on the Amphiphilicity of this compound Derivatives

| Structural Modification | Predicted Effect on Hydrophilicity | Predicted Effect on Lipophilicity | Predicted Overall Amphiphilicity |

| Addition of a second -OH group to the ethyl head | Increased | Decreased | Shift towards more hydrophilic |

| Addition of an -OH group to the oleate chain | Increased | Slightly Decreased | Enhanced amphiphilicity |

| Esterification of the hydroxyl group | Decreased | Increased | Shift towards more lipophilic |

The length and degree of saturation of the alkyl chain (the oleate tail) are primary determinants of the surfactant behavior of this compound and its derivatives.

Alkyl Chain Length: In general, for a homologous series of surfactants, increasing the length of the alkyl chain increases the lipophilicity of the molecule. This leads to a decrease in the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC indicates a more efficient surfactant. However, an excessively long alkyl chain can lead to decreased water solubility. Studies on alpha olefin sulfonates have systematically shown that as the alkyl chain length increases, the CMC decreases.